molecular formula C5H8N2S B1277325 (4-Methyl-1,3-thiazol-2-yl)methylamine CAS No. 51221-45-5

(4-Methyl-1,3-thiazol-2-yl)methylamine

Cat. No. B1277325
CAS RN: 51221-45-5
M. Wt: 128.2 g/mol
InChI Key: OJEGLCVIHVSMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a chemical compound with the molecular formula C5H8N2S . It has an average mass of 128.195 Da and a monoisotopic mass of 128.040817 Da . This compound is also known by other names such as “(4-methylthiazol-2-yl)methanamine” and "1-(4-Methyl-1,3-thiazol-2-yl)methanamine" .


Synthesis Analysis

The synthesis of thiazole compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, has been a subject of interest in the field of chemistry . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of several natural compounds, such as peptide alkaloids, metabolites, and cyclopeptides . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-1,3-thiazol-2-yl)methylamine” consists of a five-membered thiazole ring with a methyl group and a methylamine group attached . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 207.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .


Chemical Reactions Analysis

Thiazole compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, can undergo various chemical reactions due to the presence of reactive positions in the thiazole ring . These reactions include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .


Physical And Chemical Properties Analysis

“(4-Methyl-1,3-thiazol-2-yl)methylamine” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 207.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 79.5±22.6 °C .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles, which include “(4-Methyl-1,3-thiazol-2-yl)methylamine”, have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antioxidant Properties

Some thiazole-based compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Industrial Applications

Thiazoles are used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Herbicidal Activities

Thiazole derivatives have been synthesized and tested for their herbicidal activities . The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .

Future Directions

Thiazole compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, have been the focus of medicinal chemists due to their potential therapeutic applications . They have been used to develop novel therapeutic agents for a variety of pathological conditions . The current research aims to find new leads that may later be translated into new drugs .

properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEGLCVIHVSMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405373
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51221-45-5
Record name (4-methyl-1,3-thiazol-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.